

Application Note: Quantification of Dihydroartemisinin in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	Dihydroartemisinin	
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Abstract

This application note details a robust and sensitive method for the quantification of **Dihydroartemisinin** (DHA), a potent antimalarial drug, in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation technique and optimized LC-MS/MS parameters to achieve high selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.

Introduction

Dihydroartemisinin (DHA) is the active metabolite of several artemisinin derivatives, which are cornerstone treatments for malaria. Accurate measurement of DHA plasma concentrations is crucial for optimizing dosing regimens, understanding its pharmacokinetic profile, and ensuring therapeutic efficacy. This document provides a detailed protocol for the reliable quantification of DHA in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

ExperimentalMaterials and Reagents

• Dihydroartemisinin (DHA) reference standard



- Stable isotope-labeled **Dihydroartemisinin** (SIL-DHA) as internal standard (IS)[1]
- Acetonitrile (HPLC or LC-MS grade)[1]
- Methanol (HPLC or LC-MS grade)[1]
- Ammonium acetate (LC-MS grade)[1]
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K3EDTA)
- Solid-Phase Extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB)[1][2]

Instrumentation

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[1].
- Analytical column: Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 μm) or equivalent[1][3].

Preparation of Solutions

- DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA reference standard in methanol.
- SIL-DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve SIL-DHA in methanol.
- Working Standard Solutions: Prepare serial dilutions of the DHA stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.
- Internal Standard Working Solution (100 ng/mL): Dilute the SIL-DHA stock solution in a suitable solvent mixture[1].



Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method utilizing micro-elution SPE in a 96-well plate format.[1][3]

- Conditioning: Condition the SPE wells with 750 μL of methanol followed by 750 μL of acetonitrile.[1]
- Equilibration: Equilibrate the wells with 200 μL of water.[1]
- Sample Loading: To 100 μL of plasma sample, add 150 μL of the internal standard working solution (100 ng/mL SIL-DHA).[1] Vortex mix the sample.
- Load: Load the entire pre-treated plasma sample onto the conditioned SPE plate.
- Washing: Wash the wells with 200 μL of 5% acetonitrile in water.[2]
- Elution: Elute the analytes with two aliquots of 25 μ L of an acetonitrile-methyl acetate mixture (9:1, v/v).[2]
- Injection: Inject 5 μL of the combined eluate into the LC-MS/MS system.[1]

LC-MS/MS Method Liquid Chromatography Parameters



Parameter	Value
Column	Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 μm)[1][3]
Mobile Phase	Acetonitrile and 10 mM Ammonium Acetate, pH 3.5 (50:50, v/v)[1][3]
Flow Rate	0.3 mL/min[1][3]
Column Temperature	35°C
Injection Volume	5 μL[1]
Run Time	Approximately 10 minutes[4]

Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[1]
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	300°C[2]
Ionspray Voltage	5500 V[2]
MRM Transitions	DHA: m/z 302 → 163; SIL-DHA: m/z 307 → 272[1]
Cone Voltage	DHA: 12 V; SIL-DHA: 14 V[1]
Collision Energy	DHA: 20 V; SIL-DHA: 12 V[1]

Method Validation Summary

The described method has been validated according to regulatory guidelines, with key performance characteristics summarized below.



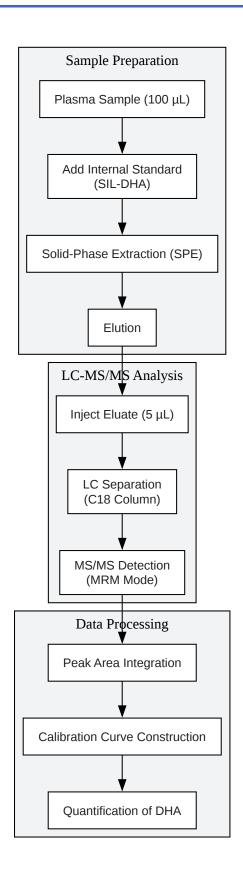
Parameter	Result
Linearity Range	1 - 1,000 ng/mL[1][3]
Correlation Coefficient (r²)	> 0.995[1][3]
Lower Limit of Quantification (LLOQ)	1 ng/mL[1]
Accuracy	Within ±15% of the nominal concentration (±20% at LLOQ)[1]
Precision (%CV)	< 15% (< 20% at LLOQ)[1]
Matrix Effect	Less than 15%[1][3]
Recovery	≥ 95%[5]

Data Analysis

Quantification is performed by calculating the peak area ratio of DHA to the internal standard (SIL-DHA). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model.

Visualizations

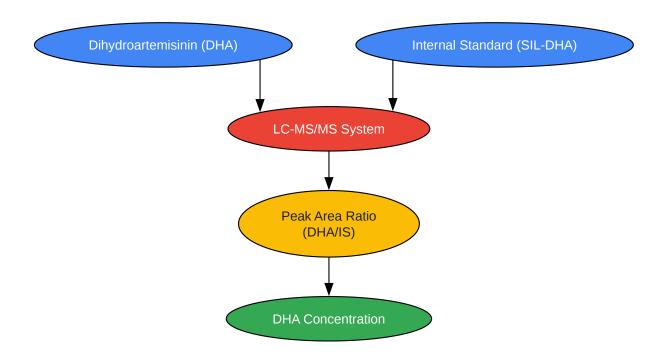




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Caption: Experimental workflow for DHA quantification.





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Caption: Logical relationship for quantification.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable, sensitive, and specific approach for the quantification of **Dihydroartemisinin** in human plasma. The detailed protocol and validated performance metrics demonstrate its suitability for demanding applications in clinical pharmacology and drug development.

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